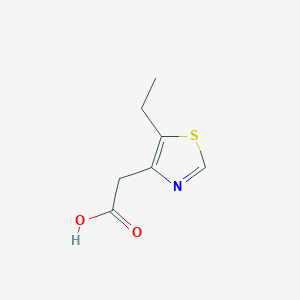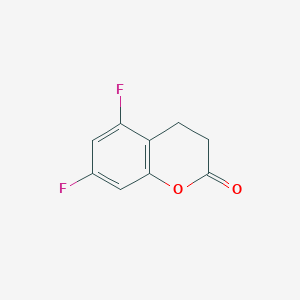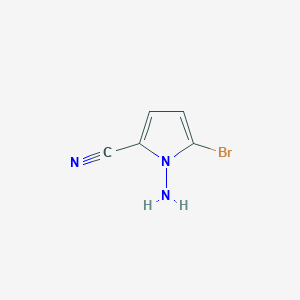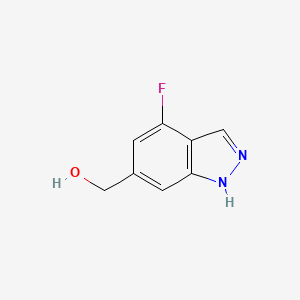
1-Boc-3-(4-propoxyphenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-(4-propoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C18H27NO3 and a molecular weight of 305.41 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-propoxyphenyl group. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
The synthesis of 1-Boc-3-(4-propoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Boc Protecting Group: The Boc group is introduced to protect the nitrogen atom in the pyrrolidine ring. This is usually achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the 4-Propoxyphenyl Group: The 4-propoxyphenyl group is introduced through a substitution reaction, where a suitable precursor such as 4-propoxyphenyl bromide is reacted with the Boc-protected pyrrolidine under appropriate conditions.
Análisis De Reacciones Químicas
1-Boc-3-(4-propoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using reagents like trifluoroacetic acid (TFA).
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Aplicaciones Científicas De Investigación
1-Boc-3-(4-propoxyphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-(4-propoxyphenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc group provides stability and protection during synthetic transformations, while the 4-propoxyphenyl group can enhance binding affinity and selectivity for specific targets .
Comparación Con Compuestos Similares
1-Boc-3-(4-propoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-pyrrolidinol: This compound has a hydroxyl group instead of the 4-propoxyphenyl group, making it more hydrophilic and suitable for different synthetic applications.
N-Boc-3-pyrrolidinone: This compound contains a carbonyl group, which can participate in different types of chemical reactions compared to the 4-propoxyphenyl group.
Pyrrolidine-2,5-dione: This compound has a dione structure, which provides different reactivity and biological activity compared to this compound.
Propiedades
Fórmula molecular |
C18H27NO3 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-propoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-5-12-21-16-8-6-14(7-9-16)15-10-11-19(13-15)17(20)22-18(2,3)4/h6-9,15H,5,10-13H2,1-4H3 |
Clave InChI |
XJLJMGVGXNXIHQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677674.png)






![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)
![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13677736.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)



